N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide
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Overview
Description
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide is a complex organic compound that features a unique combination of thiazole, pyrrolidine, thiophene, and benzamide moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Synthesis of Pyrrolidine Derivative: The pyrrolidine ring is formed via a cyclization reaction of a suitable amine with a dihaloalkane.
Coupling Reactions: The thiazole and pyrrolidine derivatives are then coupled using a palladium-catalyzed cross-coupling reaction to form the desired intermediate.
Formation of Benzamide: The final step involves the reaction of the intermediate with 4-(thiophen-2-yl)benzoic acid under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene and thiazole rings
Reduction: Corresponding amines from the benzamide moiety
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Signal Transduction Pathways: Affecting pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide can be compared with other similar compounds, such as:
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(furan-2-yl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(pyridin-2-yl)benzamide: Contains a pyridine ring instead of a thiophene ring.
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(phenyl)benzamide: Features a phenyl ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-thiophen-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c22-17(14-5-3-13(4-6-14)16-2-1-10-23-16)20-15-7-9-21(12-15)18-19-8-11-24-18/h1-6,8,10-11,15H,7,9,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHYMAOPUMXKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)C3=CC=CS3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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